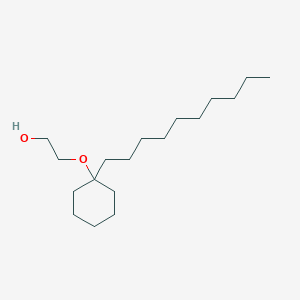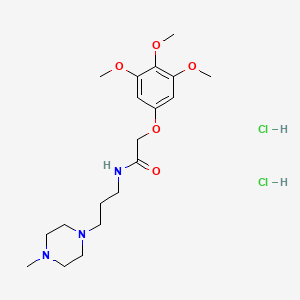![molecular formula C23H42ClN3O8S2 B13768518 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) CAS No. 68123-35-3](/img/structure/B13768518.png)
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) is a complex organic compound with the molecular formula C19H32ClN3.2C2H5O4S. This compound is known for its unique structure, which includes a benzimidazolium core substituted with various functional groups, making it a versatile molecule in various chemical and biological applications.
准备方法
The synthesis of 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The core is then subjected to various substitution reactions to introduce the chloro, ethyl, and methyl groups. This can be achieved using reagents such as alkyl halides and chlorinating agents.
Sulfonation: Finally, the compound is treated with ethyl sulfate to form the bis(ethyl sulfate) salt.
化学反应分析
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ammonio groups, using nucleophiles such as amines and thiols.
科学研究应用
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including ring-opening redox amidation and Knoevenagel condensation.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown that benzimidazole derivatives can act as inhibitors of certain enzymes, making them useful in the treatment of diseases such as cancer and viral infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It can also inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis .
相似化合物的比较
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1,3-Dimethyl-1H-benzimidazolium iodide: This compound has a similar benzimidazolium core but different substituents, leading to different chemical properties and applications.
5-Chloro-2-methyl-1H-benzimidazole: This compound lacks the triethylammonio and bis(ethyl sulfate) groups, making it less versatile in certain applications.
属性
CAS 编号 |
68123-35-3 |
|---|---|
分子式 |
C23H42ClN3O8S2 |
分子量 |
588.2 g/mol |
IUPAC 名称 |
3-(5-chloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propyl-triethylazanium;ethyl sulfate |
InChI |
InChI=1S/C19H32ClN3.2C2H6O4S/c1-6-21-16(5)22(18-12-11-17(20)15-19(18)21)13-10-14-23(7-2,8-3)9-4;2*1-2-6-7(3,4)5/h11-12,15H,6-10,13-14H2,1-5H3;2*2H2,1H3,(H,3,4,5)/q+2;;/p-2 |
InChI 键 |
QGOPIECIVBFRSD-UHFFFAOYSA-L |
规范 SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)Cl)CCC[N+](CC)(CC)CC)C.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
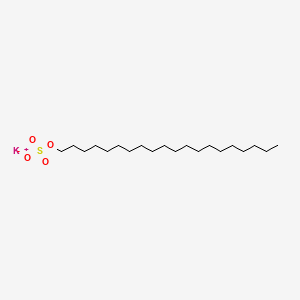
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
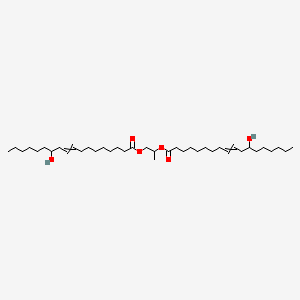
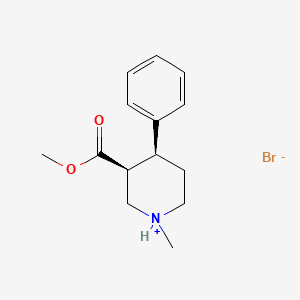
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
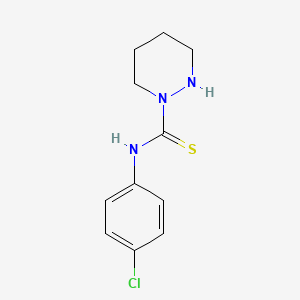
![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
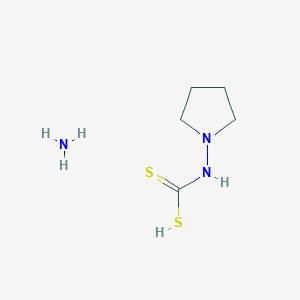
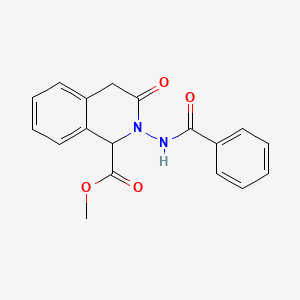
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

